Cholinesterase Inhibition: CBTC Exhibits a Distinct AChE/BChE Inhibition Profile Compared to CBG, CBC, and CBD
In a panel study of eight cannabinoids tested at 200 µM, CBTC inhibited AChE activity by 66.0% and BChE activity by 77.0%. This places CBTC in a functionally distinct intermediate zone: it is significantly less potent than cannabigerol (CBG; 92.9% AChE, 93.2% BChE) but substantially more potent than cannabichromene (CBC; 13.7% AChE, 27.9% BChE) [1]. The differential BChE/AChE ratio (1.17 for CBTC vs. 1.00 for CBG and 2.04 for CBC) suggests a unique enzyme selectivity profile that cannot be extrapolated from other cannabinoids in the same class.
| Evidence Dimension | % Inhibition of AChE and BChE at 200 µM |
|---|---|
| Target Compound Data | AChE: 66.0%; BChE: 77.0% |
| Comparator Or Baseline | CBG (AChE: 92.9%, BChE: 93.2%); CBC (AChE: 13.7%, BChE: 27.9%); CBD (AChE: 70.8%, BChE: 86.8%) |
| Quantified Difference | CBTC vs. CBG: ΔAChE = −26.9%, ΔBChE = −16.2%; CBTC vs. CBC: ΔAChE = +52.3%, ΔBChE = +49.1% |
| Conditions | Ellman method; acetyl- and butyryl-thiocholine substrates; cannabinoids tested at 200 µM; positive control galantamine (IC50 1.21 µM AChE, 6.86 µM BChE) |
Why This Matters
Researchers investigating cannabinoid-cholinergic axis modulation must use CBTC specifically, because CBC would yield false negatives and CBG would overestimate class-level potency.
- [1] Puopolo M, et al. Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. Medical Cannabis and Cannabinoids. 2022;5:85-94. doi:10.1159/000524752. View Source
